Allosteric c-Abl Activation vs. Inhibition: Functional Antagonism with GNF-2
DPH is a direct allosteric activator of c-Abl, whereas GNF-2, which also binds to the myristoyl binding pocket, functions as a potent allosteric inhibitor. This distinction is critical for experimental design. DPH's activation of c-Abl is quantified by an EC₅₀ of 794 nM in cellular assays, demonstrating its ability to stimulate the kinase [1]. In contrast, GNF-2 inhibits Bcr-Abl phosphorylation with an IC₅₀ of 267 nM and does not activate native c-Abl . The two compounds, despite sharing a binding site, produce functionally antagonistic effects on c-Abl kinase activity [1].
| Evidence Dimension | Functional effect on c-Abl kinase activity |
|---|---|
| Target Compound Data | Activation: EC₅₀ = 794 nM |
| Comparator Or Baseline | GNF-2: Inhibition: IC₅₀ = 267 nM (against Bcr-Abl) |
| Quantified Difference | Opposing functional outcomes (Activation vs. Inhibition) with different potency metrics (EC₅₀ vs. IC₅₀) |
| Conditions | DPH: Cellular c-Abl activation assay. GNF-2: Biochemical Bcr-Abl phosphorylation assay. |
Why This Matters
This evidence confirms that DPH and GNF-2 cannot be used interchangeably; selecting DPH is mandatory for experiments requiring specific activation of c-Abl signaling, while GNF-2 would actively suppress the pathway.
- [1] Yang, J., et al. (2011). Discovery and characterization of a cell-permeable, small-molecule c-Abl kinase activator that binds to the myristoyl binding site. Chemistry & biology, 18(2), 177-186. View Source
